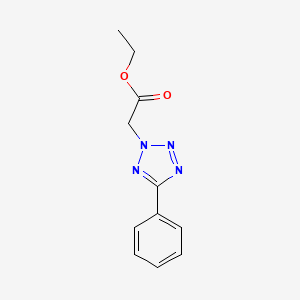

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate

Beschreibung

BenchChem offers high-quality Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(5-phenyltetrazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-10(16)8-15-13-11(12-14-15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAJMSNEZPPNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1N=C(N=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342565 | |

| Record name | Ethyl (5-phenyl-2H-tetrazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21054-65-9 | |

| Record name | Ethyl (5-phenyl-2H-tetrazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate from 5-phenyltetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tetrazole Derivatives

Tetrazole and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry.[1][2] Their unique structural and electronic properties allow them to serve as effective bioisosteres for carboxylic acids, enhancing metabolic stability and cell membrane permeability.[1] The biological activity of tetrazole-containing compounds is often dictated by the substitution pattern on the tetrazole ring, making regioselective synthesis a critical aspect of drug design and development.[3] Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, in particular, is a valuable building block for synthesizing a range of pharmacologically active molecules with potential antiviral, anticancer, and anti-inflammatory properties.[4]

Core Synthetic Strategy: N-Alkylation of 5-phenyltetrazole

The synthesis of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate from 5-phenyltetrazole is achieved through an N-alkylation reaction. This involves the introduction of an ethyl acetate group onto one of the nitrogen atoms of the tetrazole ring. A significant challenge in this synthesis is the potential for the formation of two regioisomers: the desired N2-substituted product and the N1-substituted isomer.[3] The tetrazolate anion, formed upon deprotonation of 5-phenyltetrazole, is an ambident nucleophile, meaning it can be alkylated at either the N1 or N2 position.[5]

Understanding Regioselectivity

The ratio of the N1 and N2 isomers is influenced by several factors, including:

-

The nature of the electrophile: "Hard" electrophiles tend to favor N1 alkylation, while "soft" electrophiles favor N2 substitution.

-

Solvent: Protic solvents can favor N1 alkylation, whereas aprotic solvents are often preferred for N2 selectivity.

-

Base and Counter-ion: The choice of base and the resulting counter-ion can influence the reactivity of the tetrazolate anion.

-

Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N1 isomer.[6]

-

Steric Hindrance: Bulky substituents on the electrophile or the tetrazole ring can influence the site of alkylation.[7]

For the synthesis of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, the electrophile is typically ethyl bromoacetate or ethyl chloroacetate. These are considered relatively "soft" electrophiles, which generally favors the formation of the desired N2 isomer.

Experimental Protocol: A Validated Approach

This section outlines a robust and reproducible protocol for the synthesis of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 5-phenyltetrazole | 146.15 | 10.0 g | 0.0684 | 1.0 |

| Ethyl bromoacetate | 167.00 | 12.6 g (8.5 mL) | 0.0753 | 1.1 |

| Potassium carbonate (K₂CO₃) | 138.21 | 10.4 g | 0.0753 | 1.1 |

| Acetone (anhydrous) | 58.08 | 250 mL | - | - |

| Ethyl acetate | 88.11 | - | - | - |

| Hexane | 86.18 | - | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - | - |

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0684 mol) of 5-phenyltetrazole in 250 mL of anhydrous acetone.

-

Base Addition: To the stirred solution, add 10.4 g (0.0753 mol) of anhydrous potassium carbonate. Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium tetrazolate salt.

-

Alkylation: Slowly add 8.5 mL (0.0753 mol) of ethyl bromoacetate to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The starting material and the two product isomers should have distinct Rf values.

-

Work-up: After the reaction is complete (as indicated by the consumption of 5-phenyltetrazole), allow the mixture to cool to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in 150 mL of ethyl acetate. Wash the organic layer with water (3 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of N1 and N2 isomers.

-

Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system, starting with a low polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity, is typically effective for separating the two isomers. The desired N2 isomer, Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, is generally the major product.

Characterization and Validation

The identity and purity of the synthesized Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for distinguishing between the N1 and N2 isomers.[1][8] The chemical shift of the methylene protons of the acetate group is a key diagnostic feature. In the N2 isomer, these protons typically appear at a different chemical shift compared to the N1 isomer. Specifically, the tetrazole's carbon signal is generally deshielded by about 9.2–12.2 ppm in 2,5-disubstituted derivatives relative to the corresponding 1,5-disubstituted derivatives.[1]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the ester carbonyl group.

Diagrams and Visualizations

Reaction Mechanism

Caption: N-Alkylation of 5-phenyltetrazole leading to N1 and N2 isomers.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate via N-alkylation of 5-phenyltetrazole is a well-established yet nuanced process. Careful control over reaction conditions is paramount to maximizing the yield of the desired N2 isomer and facilitating its purification. The protocol and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully and efficiently synthesize this important pharmaceutical intermediate.

References

-

Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(42), 21085-21091. DOI: 10.1039/D2NJ03841B. Retrieved from [Link]

-

ACS Publications. (2022). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

ACS Publications. (n.d.). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. Retrieved from [Link]

-

MDPI. (2020). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 25(15), 3456. DOI: 10.3390/molecules25153456. Retrieved from [Link]

-

Springer. (2017). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Monatshefte für Chemie - Chemical Monthly, 148(10), 1799-1804. Retrieved from [Link]

-

Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452–12459. DOI: 10.1021/acs.joc.1c01585. Retrieved from [Link]

-

ACS Publications. (n.d.). and 2,5-substituted tetrazoles. Retrieved from [Link]

-

ResearchGate. (2014). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Distribution of alkylation products from reaction of 8 or 11 with ethyl.... Retrieved from [Link]

-

Abood, N. K. (2016). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Engineering and Technology Journal, 34(B), 288-298. Retrieved from [Link]

-

Abood, N. K. (2016). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Engineering and Technology Journal, 34(B), 288-298. Retrieved from [Link]

-

ChemSrc. (n.d.). 2-ethyl-5-phenyltetrazole. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Retrieved from [Link]

-

ResearchGate. (2013). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-[2-(2-phenylpropyl)tetrazol-5-yl]acetate. PubChem. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Alkylation of 5-Substituted Tetrazoles with Various Alcohols in 1,2-Dichloroethane in the Presence of BF3·Et2O. Retrieved from [Link]

-

PubMed. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. Retrieved from [Link]

-

ResearchGate. (2018). Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Unsaturated Aryl and Heteroaryl N1-Tetrazoles from 1-Allyl-1H-tetrazole. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (CAS 21054-65-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide has been compiled from a comprehensive review of available scientific literature. While it provides a robust framework for the synthesis, characterization, and potential applications of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, specific, experimentally verified data for this exact compound (CAS 21054-65-9) is limited in the public domain. The information presented herein is based on established principles of organic chemistry and data from closely related analogues.

Core Directive: Understanding the 2,5-Disubstituted Tetrazole Scaffold

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate belongs to the class of 2,5-disubstituted tetrazoles, a molecular architecture of significant interest in medicinal chemistry. The tetrazole ring itself is a well-established bioisostere of the carboxylic acid functional group, offering a similar acidic proton but with enhanced metabolic stability and often improved pharmacokinetic properties. This bioisosteric replacement has been a successful strategy in the development of numerous pharmaceuticals, most notably in the class of angiotensin II receptor blockers like Losartan.

The 2,5-disubstitution pattern of the tetrazole ring in the title compound offers a key advantage: it locks the substituent in a specific regioisomeric form, which is crucial for consistent biological activity and for building clear structure-activity relationships (SAR) during drug development. The phenyl group at the 5-position and the ethyl acetate moiety at the 2-position provide distinct points for further chemical modification, allowing for the creation of diverse molecular libraries.

Scientific Integrity & Logic: Synthesis and Mechanistic Considerations

The most direct and common route to Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is through the N-alkylation of 5-phenyl-1H-tetrazole with ethyl bromoacetate. However, a critical aspect of this synthesis is the control of regioselectivity.

The Causality of Experimental Choices: Navigating Regioselectivity

Alkylation of the 5-phenyltetrazole anion can occur at either the N-1 or N-2 position of the tetrazole ring, leading to the formation of two distinct regioisomers. The ratio of these products is highly dependent on the reaction conditions.

-

Kinetic vs. Thermodynamic Control: The N-1 position is generally considered the site of kinetic attack, leading to the 1,5-disubstituted isomer, while the N-2 position yields the more thermodynamically stable 2,5-disubstituted isomer. By carefully selecting the base, solvent, and temperature, the reaction can be directed towards the desired thermodynamic product.

Caption: Kinetic and thermodynamic pathways in the alkylation of 5-phenyltetrazole.

A Self-Validating Protocol: Synthesis of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate

This protocol is a representative procedure designed to favor the formation of the thermodynamically preferred N-2 isomer. It is crucial to monitor the reaction and perform proper purification to isolate the target compound.

Materials:

-

5-phenyl-1H-tetrazole

-

Ethyl bromoacetate

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate.

Authoritative Grounding: Physicochemical and Spectroscopic Characterization

Data Presentation: Expected Properties

| Property | Expected Value / Key Features |

| Molecular Formula | C₁₁H₁₂N₄O₂ |

| Molecular Weight | 232.24 g/mol |

| Appearance | Likely a white to off-white solid at room temperature. |

| Melting Point | Not reported. Expected to be a crystalline solid with a defined melting point. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

| ¹H NMR | Signals corresponding to the phenyl protons (aromatic region), a singlet for the methylene protons adjacent to the tetrazole ring, and a quartet and triplet for the ethyl ester group. |

| ¹³C NMR | Resonances for the phenyl carbons, the tetrazole ring carbon, the ester carbonyl carbon, and the carbons of the ethyl group. |

| IR Spectroscopy | Characteristic absorptions for the ester carbonyl (C=O) stretch, aromatic C-H stretches, and vibrations of the tetrazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. |

Field-Proven Insights: Potential Applications in Drug Discovery

The 2,5-disubstituted tetrazole scaffold is a privileged structure in medicinal chemistry. Derivatives have been explored for a wide range of therapeutic applications, including:

-

Antibacterial and Antifungal Agents: The tetrazole ring can mimic the carboxylate group of essential bacterial or fungal metabolites.

-

Anticancer Agents: Certain tetrazole derivatives have shown promise as inhibitors of enzymes involved in cancer cell proliferation.

-

Anti-inflammatory and Analgesic Activity: The anti-inflammatory potential of tetrazole-containing compounds is an active area of research.

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate serves as a valuable starting material or intermediate for the synthesis of more complex molecules targeting these and other disease areas. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, expanding the chemical diversity for SAR studies.

Trustworthiness: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following are general safety guidelines for handling this compound and its reagents. A full, specific Safety Data Sheet (SDS) should always be consulted prior to use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Reagent Hazards: Ethyl bromoacetate is a lachrymator and should be handled with extreme care. Azide-containing compounds, while not directly used in this specific alkylation, are often precursors in tetrazole synthesis and are potentially explosive.

References

- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (Unavailable)

-

One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. National Institutes of Health. [Link]

- Efficient tetrazole synthesis via base-c

-

Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]

-

Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

-

One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. MDPI. [Link]

-

Known tetrazole synthesis via azido‐Ugi reaction and expected AU‐7CR. ResearchGate. [Link]

-

Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Publications. [Link]

-

Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate. [Link]

- Synthesis of novel 2, 5-disubstituted tetrazole derivatives as potent biological agents. (Unavailable)

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. MDPI. [Link]

- Potential Pharmacological Activities of Tetrazoles in The New Millennium. (Unavailable)

-

Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. PubMed. [Link]

-

Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing. [Link]

-

Synthesis of 2,5‐disubstituted tetrazoles. ResearchGate. [Link]

-

Preparation of 2,5‐Disubstituted Tetrazoles using a Copper‐Catalysed Regioselective Direct Coupling of Tetrazoles with Free NH Groups and Boronic Acid Derivatives. ResearchGate. [Link]

-

An Efficient and Regioselective Synthesis of Tetrazoles under Transition - Metal Free Conditions. Journal of Environmental Nanotechnology. [Link]

-

Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids. RSC Publishing. [Link]

-

Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. National Institutes of Health. [Link]

A Comprehensive Technical Guide to Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: This technical guide provides an in-depth analysis of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental chemical identity, detailed synthesis protocols with mechanistic considerations, key chemical reactions, and its role as a versatile building block in the development of novel therapeutic agents. The narrative emphasizes the strategic importance of the tetrazole moiety as a carboxylic acid bioisostere and examines the compound's application in synthesizing derivatives with potential biological activities, such as the inhibition of specific enzyme targets. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this valuable chemical scaffold.

Nomenclature and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and core properties. Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is a disubstituted tetrazole, where the ethyl acetate group is attached at the N2 position of the tetrazole ring, which itself is substituted with a phenyl group at the C5 position.

IUPAC Name and Chemical Identifiers

Proper identification is critical for regulatory and research documentation. The compound is systematically named and cataloged under various identifiers.

| Identifier | Value | Source |

| IUPAC Name | ethyl 2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetate | [1] |

| CAS Number | 21054-65-9 | [1] |

| Molecular Formula | C₁₁H₁₂N₄O₂ | [1] |

| Molecular Weight | 232.24 g/mol | [1] |

| Canonical SMILES | CCOC(=O)CN1N=C(N=N1)C2=CC=CC=C2 | N/A |

| InChI Key | Not readily available | N/A |

Common Synonyms

In literature and commercial catalogs, the compound may be referred to by several names:

Synthesis and Mechanistic Insights

The synthesis of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is typically achieved via the N-alkylation of 5-phenyl-2H-tetrazole. This reaction presents a challenge of regioselectivity, as alkylation can occur at either the N1 or N2 position of the tetrazole ring. The choice of reaction conditions is paramount to selectively obtaining the desired N2-isomer, which is often the more thermodynamically stable product.

Principle of Synthesis: N-Alkylation

The core of the synthesis involves the reaction of the 5-phenyltetrazole anion with an electrophilic ethyl acetate synthon, such as ethyl bromoacetate or ethyl chloroacetate. The tetrazole ring has an acidic proton (pKa ≈ 4-5), which is readily removed by a suitable base to form the tetrazolate anion. This anion is an ambident nucleophile, with electron density on multiple nitrogen atoms. The distribution of the final N1 and N2 products is influenced by factors like the solvent, counter-ion, temperature, and the nature of the alkylating agent. Generally, polar aprotic solvents favor the formation of the N2-isomer.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method adapted from procedures for similar tetrazole alkylations.[2][3]

Objective: To synthesize Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate via N-alkylation of 5-phenyltetrazole.

Materials:

-

5-Phenyl-2H-tetrazole

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a solution of 5-phenyl-2H-tetrazole (1.0 eq) in anhydrous acetone (10 mL per gram of tetrazole), add anhydrous potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Stir the suspension vigorously at room temperature for 30 minutes. Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (e.g., 7:3 v/v).

-

Work-up: After the reaction is complete (disappearance of the starting tetrazole), cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate.

Chemical Reactivity and Derivatization

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is not merely an end-product but a crucial intermediate. Its ester functionality is a handle for further chemical transformations, most notably the conversion to an acetohydrazide, which serves as a gateway to a vast library of potential drug candidates.

Conversion to 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

The reaction of the ethyl ester with hydrazine hydrate is a robust and high-yielding transformation that produces the corresponding hydrazide. This hydrazide is a key building block for creating diverse molecular structures through condensation with various aldehydes, ketones, or acylation with acid chlorides.[3]

Detailed Experimental Protocol: Hydrazide Formation

Objective: To synthesize 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide.

Materials:

-

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate

-

Hydrazine hydrate (80% or higher)

-

Methanol or Ethanol, absolute

Procedure:

-

Dissolve Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (1.0 eq) in absolute methanol.

-

Add an excess of hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture in an ice bath. The product, 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide, often precipitates as a white solid.

-

Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Derivatization Pathway Diagram

Caption: Key derivatization pathway from the title compound to diverse scaffolds.

Significance and Applications in Medicinal Chemistry

The true value of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate lies in the chemical motifs it contains. The tetrazole ring is a cornerstone of modern drug design, and this compound provides an efficient means to incorporate it into larger, more complex molecules.

The Tetrazole Moiety: A Privileged Bioisostere

In drug development, the tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group.[4] A bioisostere is a chemical substituent that can replace another with similar physical or chemical properties, leading to a molecule that retains or has enhanced biological activity.

Advantages of Tetrazole over Carboxylic Acid:

-

Improved Lipophilicity: The tetrazole group is generally more lipophilic than a carboxylic acid, which can enhance a drug's ability to cross cell membranes and improve its pharmacokinetic profile.

-

Metabolic Stability: Tetrazole rings are more resistant to metabolic reduction compared to carboxylic acids.

-

Higher pKa: The tetrazole proton is more acidic (pKa ~4-5) than that of many carboxylic acids, meaning it is almost fully ionized at physiological pH (7.4). This can lead to stronger ionic interactions with biological targets.

-

Spatial Arrangement: The planar, aromatic nature of the tetrazole ring can provide a rigid scaffold that helps in locking the molecule into a bioactive conformation.

This bioisosteric relationship is famously exploited in the "sartan" class of antihypertensive drugs, such as Valsartan, where a tetrazole group replaces a carboxylic acid to interact with the angiotensin II receptor.[5]

Role as a Scaffold in Drug Discovery

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is a building block for synthesizing compounds with a broad spectrum of potential therapeutic applications.[2] The general class of tetrazole derivatives has demonstrated a remarkable range of biological activities, including:

-

Anti-inflammatory

-

Antiviral and Anticancer[2]

-

Antibacterial and Antifungal

-

Antihypertensive

Case Study: Inhibition of Amine Oxidase Copper Containing 3 (AOC3)

Recent research has specifically investigated derivatives originating from the 5-phenyl-2H-tetrazol-2-yl scaffold as potential enzyme inhibitors. A study found that ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted compounds, particularly hydrazides derived from a similar core structure, are effective inhibitors of Amine Oxidase Copper Containing 3 (AOC3).[6] AOC3 (also known as VAP-1) is an enzyme implicated in inflammatory processes and leukocyte trafficking, making it a promising target for treating inflammatory diseases. The study highlights how modifying the alkyl chain and terminal functional group, starting from a core like the one provided by our title compound, can lead to potent and selective enzyme inhibitors.[6]

Conclusion and Future Outlook

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is more than a simple chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward synthesis and the versatile reactivity of its ester group make it an ideal starting point for constructing libraries of novel compounds. The proven success of the tetrazole moiety as a carboxylic acid bioisostere ensures its continued relevance in drug design. Future research will likely focus on leveraging this scaffold to develop highly selective inhibitors for a new generation of therapeutic targets, expanding upon the initial successes seen with enzymes like AOC3 and exploring new applications in oncology, virology, and beyond.

References

-

Saeed, A., et al. (2012). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization . Turkish Journal of Chemistry. [Link]

-

Al-Masoudi, N. A., et al. (2016). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives . Engineering and Technology Journal. [Link]

-

Kumar, A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks . Beilstein Journal of Organic Chemistry. [Link]

-

Zalubovskis, R., et al. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3) . Archiv der Pharmazie. [Link]

-

Anwar, M. U., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives . Molecules. [Link]

Sources

- 1. ETHYL 2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETATE | 21054-65-9 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, a key heterocyclic building block in medicinal chemistry. The guide details its physicochemical properties, including its melting point, and presents a generalized, robust protocol for its synthesis and characterization. Furthermore, it explores the compound's significance and applications in the field of drug discovery and development, supported by authoritative references. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Tetrazole Moieties in Medicinal Chemistry

The tetrazole ring is a privileged scaffold in medicinal chemistry, often employed as a bioisosteric replacement for a carboxylic acid group. This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and increase its lipophilicity, thereby augmenting its therapeutic potential. Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, with its reactive ester functionality, serves as a versatile intermediate for the synthesis of a diverse array of more complex, biologically active molecules. Its applications span various therapeutic areas, including the development of antiviral, anticancer, and anti-inflammatory agents.[1]

Physicochemical Properties

A thorough understanding of the physical properties of a compound is fundamental for its application in synthesis and drug development. The key physicochemical properties of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₄O₂ | |

| Molecular Weight | 232.24 g/mol | |

| Melting Point | 83-85 °C | |

| Boiling Point (Predicted) | 394.2 ± 44.0 °C | |

| Appearance | White to off-white crystalline solid | Inferred from typical appearance of similar compounds |

| Solubility | Soluble in common organic solvents such as acetone, ethyl acetate, and dichloromethane. Limited solubility in water. | Inferred from structure and general knowledge |

Synthesis and Characterization

The synthesis of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is typically achieved through the N-alkylation of 5-phenyl-2H-tetrazole with an ethyl haloacetate. This reaction is a standard and efficient method for the preparation of N-substituted tetrazoles.

Synthetic Pathway

The overall synthetic scheme is depicted below. The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated tetrazole nitrogen attacks the electrophilic carbon of the ethyl haloacetate.

Caption: Synthetic workflow for Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate.

Experimental Protocol (Generalized)

This protocol is a generalized procedure based on common laboratory practices for similar transformations.[1] Researchers should optimize the conditions based on their specific laboratory setup and reagent purity.

Materials:

-

5-Phenyl-2H-tetrazole

-

Ethyl bromoacetate or ethyl chloroacetate

-

Triethylamine (or another suitable base like potassium carbonate)

-

Acetone (or another suitable polar aprotic solvent like acetonitrile or DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-phenyl-2H-tetrazole (1.0 equivalent) in acetone.

-

Addition of Base: To the stirred solution, add triethylamine (1.1-1.5 equivalents).

-

Addition of Alkylating Agent: Add ethyl bromoacetate (1.1-1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature and filter off any precipitated salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate.

Characterization

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group, typically in the range of δ 1.2-1.4 ppm.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group, typically in the range of δ 4.2-4.4 ppm.

-

A singlet for the methylene protons adjacent to the tetrazole ring (-N-CH₂-CO), expected around δ 5.3-5.5 ppm.

-

Multiplets in the aromatic region (δ 7.4-8.2 ppm) corresponding to the protons of the phenyl ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the methyl carbon of the ethyl group around δ 14 ppm.

-

A signal for the methylene carbon of the ethyl group around δ 62 ppm.

-

A signal for the methylene carbon adjacent to the tetrazole ring around δ 50 ppm.

-

Signals for the aromatic carbons of the phenyl ring in the range of δ 125-135 ppm.

-

A signal for the carbon of the tetrazole ring attached to the phenyl group around δ 165 ppm.

-

A signal for the ester carbonyl carbon around δ 168 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band around 1750 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

C-H stretching vibrations for the aromatic and aliphatic protons in the range of 2900-3100 cm⁻¹.

-

C=N and N=N stretching vibrations of the tetrazole ring in the fingerprint region (below 1600 cm⁻¹).

-

-

MS (Mass Spectrometry):

-

The molecular ion peak (M⁺) would be expected at m/z = 232.

-

Applications in Drug Development

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The tetrazole moiety, as a bioisostere of the carboxylic acid, can impart favorable properties to drug candidates.

Role as a Synthetic Intermediate

The ester functionality of the molecule provides a reactive handle for a variety of chemical transformations, including:

-

Amidation: Reaction with amines to form the corresponding amides. This is a common strategy to introduce diversity and modulate the biological activity of a lead compound.

-

Hydrolysis: Saponification of the ester to the corresponding carboxylic acid, which can then be used in further coupling reactions or serve as the active pharmacophore itself.

-

Reduction: Reduction of the ester to the corresponding alcohol, providing another point for chemical modification.

Caption: Synthetic utility of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate.

Therapeutic Potential of Derivatives

Derivatives of 5-phenyltetrazole have been investigated for a wide range of pharmacological activities. While specific drugs derived directly from Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate are not prominently documented, the core structure is present in molecules with reported:

-

Anticancer Activity: Tetrazole-containing compounds have been shown to inhibit various cancer cell lines.

-

Anti-inflammatory Effects: The tetrazole moiety can be found in non-steroidal anti-inflammatory drug (NSAID) analogues.

-

Antiviral Properties: Some tetrazole derivatives have demonstrated activity against various viruses.

The versatility of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate makes it a valuable starting material for the exploration of new chemical space in the quest for novel and effective therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is a fundamentally important building block for synthetic and medicinal chemists. Its well-defined physical properties and straightforward synthesis make it an accessible and versatile tool for the construction of complex molecular architectures. The inherent properties of the tetrazole ring, coupled with the reactivity of the ethyl acetate moiety, provide a powerful platform for the development of novel drug candidates across a spectrum of therapeutic areas. This guide serves as a foundational resource for researchers looking to leverage the potential of this valuable compound in their scientific endeavors.

References

Sources

Biological potential of "Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate" derivatives

An In-Depth Technical Guide to the Biological Potential of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthesis, biological activities, and therapeutic potential of derivatives based on the "Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate" scaffold. As a Senior Application Scientist, the following sections synthesize current research to offer actionable insights and detailed methodologies for advancing the exploration of this promising class of compounds.

The Tetrazole Moiety: A Pillar of Modern Medicinal Chemistry

The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, is a cornerstone of contemporary drug design. Its significance stems from its role as a bioisosteric analogue of the carboxylic acid group.[1] This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile by increasing bioavailability.[1] The unique electronic and structural properties of the tetrazole ring have led to its incorporation into a wide array of therapeutic agents, demonstrating efficacy as antihypertensive, antiviral, anticancer, and antimicrobial agents.[1][2] The core scaffold, Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, serves as a versatile template for developing novel therapeutic candidates due to its synthetic accessibility and the diverse biological activities of its derivatives.[3]

Synthetic Pathways: Building a Diverse Chemical Library

The generation of a diverse library of derivatives is fundamental to exploring the full therapeutic potential of the core scaffold. The primary synthetic route involves a straightforward N-alkylation of a 5-substituted phenyltetrazole.

General Synthesis Protocol

The synthesis of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate derivatives typically begins with the formation of the 5-phenyltetrazole ring, followed by alkylation. A common method involves the reaction of a substituted benzonitrile with sodium azide. The subsequent alkylation with ethyl bromoacetate yields the target scaffold.[3][4] Modifications to the phenyl ring or the ethyl acetate moiety allow for the creation of a wide range of analogues.

Caption: General workflow for the synthesis of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate derivatives.

A Spectrum of Biological Activities

Derivatives of the tetrazole scaffold have demonstrated a remarkable breadth of biological activities. The following sections detail the key therapeutic areas where these compounds show significant promise.

Antimicrobial and Antifungal Potential

A substantial body of research highlights the potent antimicrobial and antifungal properties of tetrazole derivatives.[1][2] These compounds have shown efficacy against a wide range of pathogens, including drug-resistant strains.

Key Findings:

-

Broad-Spectrum Activity: Novel tetrazole derivatives have demonstrated potent activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[5][6]

-

Potent Antifungal Action: Significant inhibitory effects have been observed against various fungal pathogens, including Candida albicans, Candida glabrata, and Cryptococcus neoformans.[7][8][9][10][11]

-

Mechanism of Action: The antifungal activity of some derivatives is attributed to their ability to induce lesions in the fungal plasma membrane and reduce ergosterol levels, a critical component of the fungal cell membrane.[7] In bacteria, certain tetrazole-based agents have been found to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[6][12]

-

Anti-biofilm Properties: Several tetrazole derivatives have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to treat with conventional antibiotics.[5]

Table 1: Summary of Antimicrobial Activity (MIC in µg/mL)

| Compound Type | S. aureus | E. coli | C. albicans | Reference |

| Imide-Tetrazoles | 0.8 | 0.4 | N/A | [6][12] |

| Flavone-Tetrazoles | Potent | Potent | Potent | [5] |

| Acyl-Hydrazones | N/A | N/A | Fungicidal | [7] |

| Pyrrolidine-Tetrazoles | N/A | N/A | 46.05 µM | [9] |

| D-Ribofuranosyl Tetrazoles | 13.37 µM | 15.06 µM | N/A | [13] |

Anticancer Activity

The tetrazole scaffold has also been explored for its potential in oncology.[14] Certain derivatives have exhibited cytotoxicity against various cancer cell lines.

Key Findings:

-

A series of novel tetrazole derivatives showed cytotoxic activity against HepG2 (Liver), Hela (Cervical), and MCF-7 (Breast) cancer cell lines.[15]

-

Specifically, compound (1c) was highly active against MCF-7 breast cancer cells, while compound (2b) showed high activity against HepG2 liver cancer cells.[15]

-

The synthesis of thiazolidinone derivatives containing a tetrazole moiety has also been investigated as a source of potential anticancer agents.[16]

Anti-inflammatory and Other Activities

Beyond antimicrobial and anticancer applications, tetrazole derivatives have been evaluated for other therapeutic properties.

-

Anti-inflammatory: Certain tetrazole-bearing compounds have been identified as effective and selective COX-2 inhibitors, with one derivative also showing a significant reduction in TNF-α levels.[17]

-

Antihypertensive: Ester derivatives of valsartan, which contains a tetrazole ring, have been synthesized and shown to retain or improve upon the antihypertensive activity of the parent drug.[18][19][20]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the core scaffold.

-

Influence of Phenyl Ring Substituents: The presence and position of different substituents on the phenyl ring of acylhydrazone derivatives play a crucial role in their antifungal activity and can determine whether the compounds are fungistatic or fungicidal.[7] For pyrazole-containing tetrazoles, the introduction of chloro and fluoro groups on the phenyl ring led to compounds with moderate to excellent antifungal activity against a broad range of fungi.[11]

-

Impact of Alkyl Chains: In a series of antifungal tetrazoles, the length of an alkyl chain was found to be critical for activity, with an n-butyl group providing the optimal effect.[11]

Caption: Key structure-activity relationships for tetrazole derivatives.

Key Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the synthesis and biological evaluation of these compounds.

Protocol 1: General Synthesis of Ethyl 2-(5-aryl-2H-tetrazol-2-yl)acetate

Causality: This protocol provides a reliable and adaptable method for generating a variety of derivatives for screening. The use of a base like triethylamine or potassium carbonate is crucial for deprotonating the tetrazole ring, facilitating the nucleophilic substitution reaction with ethyl bromoacetate.[3][21]

-

Dissolve 5-Aryl-1H-tetrazole: In a round-bottom flask, dissolve 1 equivalent of the desired 5-aryl-1H-tetrazole in a suitable organic solvent (e.g., acetone, DMF).

-

Add Base: Add 1.2 equivalents of a non-nucleophilic base (e.g., K₂CO₃ or triethylamine) to the solution and stir for 15 minutes at room temperature.

-

Add Alkylating Agent: Slowly add 1.1 equivalents of ethyl bromoacetate to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or gentle heat (50-60°C) for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off any inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure derivative.

-

Characterization: Confirm the structure of the final product using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][22]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Micro-broth Dilution)

Causality: The micro-broth dilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of a compound's potency.[5][13] This self-validating system includes positive (standard antibiotic) and negative (no drug) controls to ensure the reliability of the results.

-

Prepare Stock Solutions: Dissolve the synthesized compounds and a reference antibiotic (e.g., Ciprofloxacin, Streptomycin) in DMSO to a high concentration (e.g., 10 mg/mL).

-

Prepare Bacterial Inoculum: Culture the bacterial strains overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds and the reference drug in the broth to achieve a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum + reference drug), a negative control (broth + inoculum, no drug), and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

Protocol 3: Cytotoxicity Screening (Sulforhodamine B - SRB Assay)

Causality: The SRB assay is a reliable and sensitive method for measuring drug-induced cytotoxicity in cancer cell lines. It relies on the ability of the SRB dye to bind to protein components of cells, providing a quantitative measure of cell mass, which is directly proportional to the number of living cells.[23]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the tetrazole derivatives for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Wash and Solubilize: Remove the unbound dye by washing with 1% acetic acid. Air dry the plates and solubilize the bound dye with 10 mM Tris base solution.

-

Measure Absorbance: Read the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).[23]

Conclusion and Future Perspectives

The Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate scaffold is a highly promising platform for the development of novel therapeutic agents. The derivatives have demonstrated a wide range of biological activities, with particularly strong potential in the fields of antimicrobial, antifungal, and anticancer research.

Future research should focus on:

-

Lead Optimization: Systematic modification of the most potent compounds to improve efficacy, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigation into the molecular targets and pathways affected by these compounds to better understand their therapeutic effects.

-

In Vivo Evaluation: Testing the most promising derivatives in animal models to assess their efficacy and safety in a physiological context.

-

Exploration of New Therapeutic Areas: Screening compound libraries against other biological targets to uncover new therapeutic applications.

The versatility and potent activity of these tetrazole derivatives warrant their continued investigation as a valuable source of next-generation pharmaceuticals.

References

-

New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. Journal of Pharmaceutical Negative Results. [Link]

-

Synthesis, Structure Optimization and Antifungal Screening of Novel Tetrazole Ring Bearing Acyl-Hydrazones. MDPI. [Link]

-

Synthesis, antimicrobial activity and anti-biofilm activity of novel tetrazole derivatives. SpringerLink. [Link]

-

Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. MDPI. [Link]

-

Synthesis, Antifungal Evaluation and Molecular Docking Studies of Some Tetrazole Derivatives. ResearchGate. [Link]

-

Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. PMC - PubMed Central. [Link]

-

IN-VITRO ANTIBACTERIAL AND CYTOTOXICITY EVALUATION OF SOME NOVEL TETRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega. [Link]

-

Synthesis of tetrazole derivatives bearing pyrrolidine scaffold and evaluation of their antifungal activity against Candida albicans. PubMed. [Link]

-

Screening and Synthesis of Tetrazole Derivatives that Inhibit the Growth of Cryptococcus Species. Semantic Scholar. [Link]

-

Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. PubMed. [Link]

-

Discovery of Novel Tetrazoles Featuring a Pyrazole Moiety as Potent and Highly Selective Antifungal Agents. ACS Omega. [Link]

-

A novel synthesis, X-ray analysis and computational studies of (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)- 4-oxo-3-phenylthiazolidin-2-ylidene)acetate as a potential anticancer agent. PMC - NIH. [Link]

-

Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Iraqi Journal of Science. [Link]

-

Tetrazole Derivatives as Promising Anticancer Agents. ResearchGate. [Link]

-

Biological activities importance of Tetrazole derivatives. ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

-

Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1][6][7]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. PMC - PubMed Central. [Link]

-

Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate. NIH. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. One moment, please... [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of tetrazole derivatives bearing pyrrolidine scaffold and evaluation of their antifungal activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Screening and Synthesis of Tetrazole Derivatives that Inhibit the Growth of Cryptococcus Species | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. ijpsr.com [ijpsr.com]

- 16. A novel synthesis, X-ray analysis and computational studies of (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)- 4-oxo-3-phenylthiazolidin-2-ylidene)acetate as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ajgreenchem.com [ajgreenchem.com]

- 23. Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1,4,2]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published spectra for this specific ethyl ester, this guide presents and interprets the spectroscopic data (¹H NMR, ¹³C NMR, and IR) of its close structural analog, Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate. The principles of mass spectrometry are also discussed, with a predicted fragmentation pattern for the title compound. This document serves as a valuable resource for researchers working with this and similar molecular scaffolds, offering detailed methodologies and interpretive insights essential for structural elucidation and characterization.

Introduction

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate belongs to the tetrazole class of heterocycles, which are recognized for their significant role in medicinal chemistry as metabolically stable surrogates for carboxylic acids. The structural characterization of such novel compounds is fundamental to understanding their chemical behavior and biological activity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating the molecular structure of organic compounds. This guide delves into the spectroscopic profile of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, providing a detailed analysis of its expected spectral features.

Molecular Structure

The molecular structure of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is composed of a central tetrazole ring substituted with a phenyl group at the 5-position and an ethyl acetate group at the 2-position of the tetrazole ring.

Caption: Molecular structure of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Below is the ¹H and ¹³C NMR data for the closely related methyl analog, which is highly indicative of the expected spectra for the ethyl ester.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Methyl Ester Analog) | Expected Assignment (Ethyl Ester) |

| 8.10-8.06 | m | 2H | Ar-H | Ar-H |

| 7.59-7.56 | m | 3H | Ar-H | Ar-H |

| 5.93 | s | 2H | N-CH₂ | N-CH₂ |

| 3.75 | s | 3H | O-CH₃ | - |

| - | q | - | - | ~4.2 (O-CH₂) |

| - | t | - | - | ~1.2 (CH₃) |

Note: Data for the methyl ester analog is sourced from a study by Saeed et al.[1]. The expected shifts for the ethyl group in the ethyl ester are based on typical values for ethyl esters.

Interpretation:

-

The aromatic protons on the phenyl ring are expected to appear as multiplets in the downfield region (δ 7.5-8.1 ppm) due to their deshielding by the aromatic ring current.

-

The methylene protons (N-CH₂) adjacent to the tetrazole ring are significantly deshielded and appear as a singlet around δ 5.9 ppm.

-

For the ethyl ester, the methylene protons (O-CH₂) of the ethyl group are expected to appear as a quartet around δ 4.2 ppm, coupled to the methyl protons.

-

The methyl protons (CH₃) of the ethyl group are expected to appear as a triplet around δ 1.2 ppm, coupled to the methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule.

| Chemical Shift (δ) ppm | Assignment (Methyl Ester Analog) | Expected Assignment (Ethyl Ester) |

| 164.85 | Tetrazole ring carbon | Tetrazole ring carbon |

| 131.28 | Ar-C | Ar-C |

| 129.84 | Ar-C | Ar-C |

| 126.99 | Ar-C | Ar-C |

| 126.82 | Ar-C | Ar-C |

| 53.83 | O-CH₃ | - |

| 53.43 | N-CH₂ | N-CH₂ |

| - | - | ~168 (C=O) |

| - | - | ~61 (O-CH₂) |

| - | - | ~14 (CH₃) |

Note: Data for the methyl ester analog is sourced from a study by Saeed et al.[1]. The expected shifts for the ethyl group and carbonyl carbon in the ethyl ester are based on typical values for ethyl esters.

Interpretation:

-

The carbon of the tetrazole ring is expected to appear at the most downfield position (~165 ppm) due to the electron-withdrawing effect of the nitrogen atoms.

-

The aromatic carbons will appear in the range of δ 126-132 ppm.

-

The carbonyl carbon of the ester is expected around δ 168 ppm.

-

The methylene carbon attached to the nitrogen (N-CH₂) will be around δ 53 ppm.

-

For the ethyl ester, the methylene carbon of the ethyl group (O-CH₂) is expected around δ 61 ppm, and the methyl carbon (CH₃) will be the most upfield at around δ 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment (Methyl Ester Analog) | Expected Assignment (Ethyl Ester) |

| 3067 | Medium | Ar-C-H stretch | Ar-C-H stretch |

| 2854 | Medium | C-H stretch | C-H stretch (aliphatic) |

| 1756 | Strong | C=O stretch (ester) | C=O stretch (ester) |

| 1608 | Medium | C=N stretch (tetrazole) | C=N stretch (tetrazole) |

Note: Data for the methyl ester analog is sourced from a study by Saeed et al.[1]. The IR spectrum of the ethyl ester is expected to be very similar.

Interpretation:

-

A strong absorption band around 1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.

-

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

The aliphatic C-H stretching vibrations of the ethyl group and the methylene bridge will appear just below 3000 cm⁻¹.

-

The C=N stretching of the tetrazole ring is expected in the 1600-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate.

Interpretation:

-

Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₁H₁₂N₄O₂), which is 232.24 g/mol .

-

Loss of Ethoxy Radical: A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), leading to an acylium ion at m/z 187.

-

Loss of the Ethyl Ester Group: Cleavage of the N-CH₂ bond can result in the loss of the entire ethyl acetate radical, leading to a fragment at m/z 159.

-

Tetrazole Ring Fragmentation: Tetrazole rings are known to fragment via the loss of nitrogen molecules (N₂). This can lead to various smaller fragments. A key fragmentation pathway for 5-phenyltetrazole derivatives involves the loss of N₂ to form a nitrilimine intermediate, which can undergo further rearrangements and fragmentation. This could lead to a fragment corresponding to the phenylnitrile cation at m/z 103 or the phenyl cation at m/z 77.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Caption: General workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing the chemical shifts. Transfer the solution into a clean NMR tube.

-

Data Acquisition: Place the NMR tube into the NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

FT-IR Spectroscopy

Caption: General workflow for FT-IR sample preparation and data acquisition.

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Place the sample in the FT-IR spectrometer and record the spectrum.

Mass Spectrometry

Caption: General workflow for Mass Spectrometry sample preparation and data acquisition.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum using a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Conclusion

This technical guide provides a detailed spectroscopic analysis of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, primarily through the examination of its close methyl ester analog. The provided ¹H NMR, ¹³C NMR, and IR data, along with the predicted mass spectrum fragmentation, offer a solid foundation for the structural verification of this compound. The experimental protocols outlined herein serve as a practical guide for researchers in the field. This comprehensive spectroscopic information is crucial for ensuring the identity and purity of this and related compounds in drug discovery and development endeavors.

References

- Saeed, A., et al. (2010). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. Turkish Journal of Chemistry, 34(4), 549-561.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Shurukhin, Y. V., et al. (2006). Mass spectrometric study of 5-aryl(heteroaryl)tetrazoles. Russian Chemical Bulletin, 55(10), 1834-1841.

- Fraser, R. R., & Haque, K. E. (1966). Pyrolysis of 2,5-disubstituted tetrazoles. I. 2-Methyl-5-phenyl- and 2-phenyl-5-methyltetrazole. Canadian Journal of Chemistry, 44(23), 2755-2761.

Sources

Methodological & Application

Application Note & Protocol: Strategic N-Alkylation of 5-Phenyltetrazole with Ethyl Chloroacetate

Executive Summary

The N-alkylation of tetrazoles is a cornerstone reaction in medicinal chemistry, enabling the synthesis of compounds with significant therapeutic potential. The 5-phenyltetrazole scaffold, in particular, serves as a crucial bioisostere for carboxylic acids and amides, enhancing properties like lipophilicity and metabolic stability in drug candidates. However, the synthetic challenge lies in controlling the regioselectivity of the alkylation, which invariably produces a mixture of N-1 and N-2 substituted isomers. The specific location of the alkyl group dramatically influences the molecule's pharmacological profile. This document provides a detailed experimental protocol for the alkylation of 5-phenyltetrazole with ethyl chloroacetate, delves into the mechanistic principles governing regioselectivity, and offers field-proven insights for optimizing reaction outcomes.

Mechanistic Rationale: The Challenge of Regioselectivity

The core of the regioselectivity issue stems from the fact that the tetrazolate anion, formed upon deprotonation of 5-phenyltetrazole by a base, is an ambident nucleophile. Electron density is delocalized across the nitrogen atoms of the heterocyclic ring, presenting two primary sites for electrophilic attack (N-1 and N-2).

The final ratio of the resulting isomers, ethyl 2-(5-phenyl-1H-tetrazol-1-yl)acetate (N-1) and ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (N-2), is not random. It is a product of a complex interplay between several kinetic and thermodynamic factors.[1][2] Understanding these factors is critical for directing the reaction toward a desired isomer.

-

Solvent Effects: Aprotic polar solvents like Dimethylformamide (DMF) or Acetone are commonly used. They effectively solvate the cation of the base, leaving a more "naked" and reactive tetrazolate anion, which can influence the site of attack.

-

Base and Counter-ion: The choice of base (e.g., K₂CO₃, NaH) determines the counter-ion (K⁺, Na⁺). The nature and coordination of this cation with the tetrazolate anion can sterically or electronically favor one nitrogen atom over the other.

-

Temperature: Reaction temperature can shift the kinetic vs. thermodynamic control of the reaction. While many alkylations are run at room temperature for convenience, higher temperatures can sometimes favor the thermodynamically more stable isomer.[3]

-

Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, is a powerful technique to enhance reaction rates and influence selectivity.[4][5][6] The catalyst transports the tetrazolate anion from a solid or aqueous phase into the organic phase where the reaction with the alkylating agent occurs. This process creates a unique reaction environment with a large, soft counter-ion (the quaternary ammonium cation), which minimizes ion-pairing and can alter the N-1/N-2 ratio.[5][7]

The following diagram illustrates the fundamental reaction and the resulting isomeric products.

Caption: General reaction scheme for the alkylation of 5-phenyltetrazole.

Detailed Experimental Protocol

This protocol provides a robust baseline procedure. Researchers should note that optimization of the parameters summarized in Table 1 may be necessary to maximize the yield of the desired isomer.

3.1. Materials and Equipment

-

Reagents: 5-Phenyl-1H-tetrazole, Ethyl chloroacetate, Potassium carbonate (K₂CO₃, anhydrous), Acetone (anhydrous), Ethyl acetate, Hexane, Anhydrous sodium sulfate (Na₂SO₄), Deionized water.

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄), UV lamp.

3.2. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-phenyl-1H-tetrazole (1.46 g, 10.0 mmol).

-

Solvent and Base Addition: Add 40 mL of anhydrous acetone to the flask, followed by anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq). Stir the suspension vigorously for 15 minutes at room temperature.

-

Addition of Alkylating Agent: Add ethyl chloroacetate (1.17 mL, 11.0 mmol, 1.1 eq) dropwise to the stirred suspension over 5 minutes.

-

Reaction: Heat the mixture to a gentle reflux (approx. 56°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:2 hexane/ethyl acetate eluent system. The starting material and the two product isomers should be visualized under UV light.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid K₂CO₃ and wash the solid cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

-